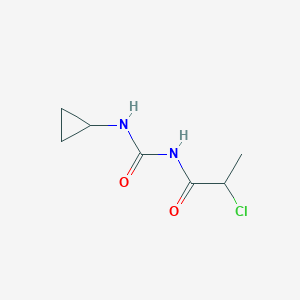
3-(2-Chloropropanoyl)-1-cyclopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropropanoyl)-1-cyclopropylurea is an organic compound with a unique structure that combines a cyclopropyl group with a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropanoyl)-1-cyclopropylurea typically involves the reaction of 2-chloropropionyl chloride with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloropropionyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low to moderate range to control the reaction rate.
Procedure: The 2-chloropropionyl chloride is added dropwise to a solution of cyclopropylamine in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The mixture is stirred for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain optimal reaction conditions. The product is then purified using industrial-scale techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropanoyl)-1-cyclopropylurea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Substituted urea derivatives.
Hydrolysis: Carboxylic acids and urea derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
3-(2-Chloropropanoyl)-1-cyclopropylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-chloropropanoyl group into various molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloropropanoyl)-1-cyclopropylurea involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring the 2-chloropropanoyl group to nucleophilic sites on target molecules. This can lead to the modification of proteins, enzymes, or other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionyl chloride: A related compound with similar reactivity but lacking the urea moiety.
Cyclopropylurea: A simpler compound that contains the cyclopropyl and urea groups but lacks the 2-chloropropanoyl group.
3-Chloropropionyl chloride: Another related compound with a similar structure but different reactivity due to the presence of the 3-chloropropionyl group.
Uniqueness
3-(2-Chloropropanoyl)-1-cyclopropylurea is unique due to the combination of the 2-chloropropanoyl group with the cyclopropyl and urea moieties. This unique structure imparts specific reactivity and properties that are not found in the individual components or other related compounds. The presence of the 2-chloropropanoyl group allows for specific acylation reactions, while the cyclopropyl and urea groups contribute to the compound’s stability and potential biological activity.
Properties
IUPAC Name |
2-chloro-N-(cyclopropylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c1-4(8)6(11)10-7(12)9-5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRQYUQWMPAQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2885804.png)
![1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B2885806.png)
![1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2885807.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2885808.png)
![1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2885810.png)
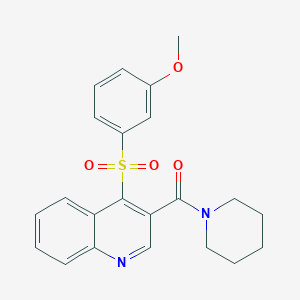
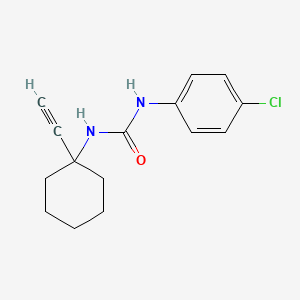

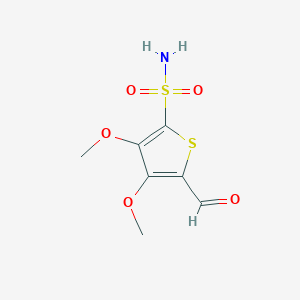
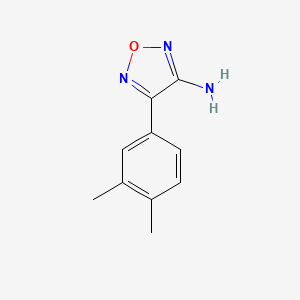
![2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2885819.png)
![4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE](/img/structure/B2885820.png)
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2885824.png)

